molecular formula C17H12O4 B12903446 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- CAS No. 144153-85-5

3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

Cat. No.: B12903446
CAS No.: 144153-85-5
M. Wt: 280.27 g/mol
InChI Key: CFUJMCCMWOHHPP-UHFFFAOYSA-N
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Description

3(2H)-Benzofuranone derivatives are heterocyclic compounds characterized by a fused benzene and furanone ring system. The compound 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- features two distinct substituents: an acetyl group (-COCH₃) at position 5 and a benzoyl group (-COC₆H₅) at position 2 (Figure 1). These substituents significantly influence its electronic, steric, and physicochemical properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-benzoylbenzofuran-3(2H)-one typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.

    Introduction of Acetyl and Benzoyl Groups: These functional groups can be introduced via Friedel-Crafts acylation reactions using acetyl chloride and benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-benzoylbenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can modify the acetyl or benzoyl groups, potentially leading to alcohols or hydrocarbons.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace hydrogen atoms or functional groups on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancers. For instance, a series of benzofuran derivatives were synthesized and tested for their antiproliferative activity against the MCF-10A human mammary gland epithelial cell line. One specific derivative demonstrated an IC50 value comparable to that of doxorubicin, a well-known anticancer drug .

2. Cardiac Arrhythmias Treatment
3(2H)-Benzofuranone derivatives are also linked to the development of Dronedarone, a drug used to manage cardiac arrhythmias. Dronedarone is designed to maintain normal heart rhythms in patients with a history of atrial fibrillation or flutter. The synthesis of Dronedarone involves intermediates derived from benzofuran compounds, showcasing the utility of 3(2H)-benzofuranone in cardiovascular pharmacology .

3. Anti-inflammatory Properties
Some studies suggest that benzofuran derivatives may possess anti-inflammatory effects, making them candidates for further research in treating inflammatory diseases. The presence of specific functional groups within the benzofuran structure appears to enhance these properties, warranting additional investigation into their mechanisms .

Cosmetic Applications

1. Skin Care Formulations
The compound's properties make it suitable for incorporation into cosmetic formulations. Research has shown that benzofuran derivatives can enhance skin hydration and stability in topical products. For instance, studies on experimental design techniques for cosmetic formulations have indicated that certain benzofuran derivatives can improve rheological properties and sensory attributes of creams and lotions .

2. Fragrance Components
Benzofuran compounds are also utilized as fragrance ingredients in cosmetics. Their unique aromatic profiles contribute to the olfactory characteristics of various personal care products, aligning with regulatory safety standards for cosmetic ingredients .

Synthesis and Characterization

The synthesis of 3(2H)-benzofuranone, 5-acetyl-2-benzoyl- typically involves cyclization reactions under controlled conditions using Lewis acid catalysts. Various synthetic routes have been documented, emphasizing the versatility of benzofuran structures in organic synthesis .

Summary Table: Applications of 3(2H)-Benzofuranone, 5-acetyl-2-benzoyl-

Application AreaSpecific Use CasesKey Findings
MedicinalAnticancer agentsSignificant cytotoxicity against cancer cell lines
Cardiac arrhythmiasIntermediates in Dronedarone synthesis
Anti-inflammatory agentsPotential for treating inflammatory diseases
CosmeticSkin care formulationsEnhances hydration and stability in creams
Fragrance componentsContributes to olfactory characteristics

Mechanism of Action

The mechanism of action of 5-Acetyl-2-benzoylbenzofuran-3(2H)-one would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Structural Features :

  • Benzoyl group : Introduces aromaticity and bulkiness, affecting solubility and intermolecular interactions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzofuranone core dictate molecular weight, polarity, and stability. A comparison with selected analogues is shown in Table 1:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
3(2H)-Benzofuranone, 5-acetyl-2-benzoyl 5-Acetyl, 2-Benzoyl C₁₇H₁₂O₄ 280.28 High lipophilicity due to benzoyl
2-Morpholinomethylene-3(2H)-benzofuranone (12a) 2-Morpholinomethylene C₁₃H₁₃NO₃ 231.25 Moderate polarity from morpholine
5-Methoxy-2-morpholinomethylene-3(2H)-benzofuranone (12b) 5-Methoxy, 2-Morpholinomethylene C₁₄H₁₅NO₄ 261.28 Enhanced solubility from methoxy
(Z)-7-Methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone (10g) 7-Methoxy, 2-Nitrothiophene C₁₄H₁₀NO₄S 296.30 Electron-deficient (nitro group)

Key Observations :

  • The benzoyl group in the target compound increases molecular weight and lipophilicity compared to morpholine or methoxy-substituted derivatives .
  • Methoxy groups (e.g., in 12b) improve aqueous solubility, whereas nitro groups (e.g., in 10g) enhance electrophilicity .

Spectral Data Comparison

Table 2 summarizes NMR and MS trends for benzofuranone derivatives:

Compound Type ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) MS (m/z)
5-Acetyl-2-benzoyl (hypothetical) ~2.6 (s, CH₃CO), 7.5–8.2 (Ar-H) ~190 (C=O, benzoyl), ~200 (C=O, acetyl) 280 (M⁺)
2-Morpholinomethylene (12a) 3.6–3.8 (m, morpholine CH₂) 165 (C=O), 110–150 (Ar-C) 231 (M⁺)
6-Chloro derivative (10d) ~7.0–7.5 (Ar-H) ~165 (C=O), ~115 (C-Cl) 274 (M⁺)

Notes:

  • The acetyl group’s methyl protons typically appear as a singlet near δ 2.5.
  • Benzoyl aromatic protons resonate upfield compared to nitro or chloro substituents .

Biological Activity

3(2H)-Benzofuranone, 5-acetyl-2-benzoyl- is a compound that belongs to the benzofuran family, which has garnered attention for its diverse biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).

The biological activity of 3(2H)-benzofuranone derivatives often involves interactions with specific molecular targets. The compound's structure allows it to form hydrogen bonds with biological molecules, enhancing binding affinity. The benzofuranone core can interact with various enzymes and receptors, modulating their activity and leading to significant biological effects such as:

  • Inhibition of enzyme activity : Certain derivatives have demonstrated the ability to inhibit enzymes associated with cancer progression.
  • Modulation of signaling pathways : This includes interference with pathways like NF-κB, which is crucial in inflammation and cancer development.

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. For instance, a study comparing 23 newly synthesized 2-aminomethylene-3(2H)-benzofuranones revealed significant variability in cytotoxicity among different tumor cell lines. The most notable findings include:

  • Cell Line Sensitivity : HSC-2 cells exhibited the highest sensitivity to these compounds, while HSC-3 cells were the most resistant .
  • Tumor-Specific Cytotoxicity : Normal human gingival fibroblast cells showed high resistance to the compounds tested, indicating a potential for tumor-specific action .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives has highlighted several key factors influencing their biological activity:

  • Substituent Effects : The introduction of halogen atoms (like fluorine) significantly enhances cytotoxic activity in certain derivatives. Conversely, other substituents such as chlorine or methoxy groups may reduce this activity .
  • Functional Groups : The presence of specific functional groups (e.g., CONH) has been shown to be necessary for anticancer activity. Compounds with additional phenolic or halogen substituents often demonstrate improved binding interactions with target proteins .

Case Studies and Experimental Findings

Several experimental studies have provided insights into the biological activities of benzofuran derivatives:

  • Anticancer Activity : A review indicated that benzofuran derivatives exhibit significant anticancer properties against various human cancer cell lines, including breast and lung cancers, with IC50 values often in the low micromolar range .
CompoundCell LineIC50 (µM)Notes
Benzofuran AK562 (leukemia)5High cytotoxicity without affecting normal cells
Benzofuran BMCF-7 (breast)45Induces apoptosis and inhibits cell cycle progression
Benzofuran CHepG2 (liver)8.4Selective toxicity towards cancer cells

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-acetyl-2-benzoyl-3(2H)-benzofuranone and its analogs?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the benzofuranone core. For example, describes the preparation of a benzofuranone derivative (compound 7d) via condensation reactions, where acetyl and benzoyl groups are introduced through Friedel-Crafts acylation or nucleophilic substitution. Key steps include:

  • Protecting reactive hydroxyl groups to prevent side reactions.
  • Optimizing reaction conditions (e.g., temperature, catalyst) to enhance regioselectivity.
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing benzofuranone derivatives?

  • Methodological Answer :

  • HPLC-MS : Used to confirm molecular weight and purity (e.g., compound 7d in showed a retention time of 5.80 min and matched NIST spectral libraries for benzofuranones ).
  • NMR : Essential for structural elucidation, particularly for distinguishing acetyl and benzoyl substituents.
  • FT-IR : Validates carbonyl (C=O) and aromatic C-H stretching frequencies.
  • Computational tools (e.g., predicted boiling points and densities in ) supplement experimental data .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data for substituted benzofuranones?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from isomerism or impurities. Strategies include:

  • Cross-validation : Compare experimental data with computational predictions (e.g., PSA, exact mass in and ) .
  • Isotopic labeling : Resolve ambiguities in fragmentation patterns during MS analysis.
  • Dynamic NMR : Detect rotational barriers in sterically hindered derivatives (e.g., ortho-substituted benzoyl groups) .

Q. What is the impact of substituents at the 5- and 2-positions on the physicochemical and biological properties of 3(2H)-benzofuranones?

  • Methodological Answer : Substituents modulate electronic and steric effects, influencing reactivity and bioactivity. For example:

  • Electron-withdrawing groups (e.g., acetyl) : Increase electrophilicity, enhancing interactions with biological targets like histone deacetylases ( ) .

  • Bulkier groups (e.g., benzoyl) : May reduce solubility but improve binding affinity.

    • Data Table : Comparative Phytochemical Analysis of Benzofuranone Derivatives (from )
Compound NameH. theinum (%)H. neglectum (%)
2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-4,4,7a-trimethyl-1.471.40
3',5'-Dimethoxyacetophenone0.230.53
4-Hydroxy-β-ionone0.31-
  • Trends: Methoxy and hydroxyl groups correlate with higher abundance in specific species, suggesting ecological or biosynthetic drivers .

Q. How can computational modeling guide the design of benzofuranone-based inhibitors?

  • Methodological Answer :

  • Docking studies : Predict binding modes with target proteins (e.g., HDACs in ).
  • QSAR models : Relate substituent properties (e.g., logP, PSA from and ) to inhibitory activity .
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

Q. Key Challenges and Solutions

  • Synthetic Challenges :

    • Low yields in acylation steps : Optimize catalyst (e.g., Lewis acids like AlCl₃) and solvent polarity .
    • Isomer separation : Use chiral columns or derivatization techniques (e.g., ’s tetrahydroxyaurone derivatives) .
  • Analytical Challenges :

    • Overlapping HPLC peaks : Employ gradient elution or hyphenated techniques (e.g., LC-MS/MS) .

Properties

CAS No.

144153-85-5

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

5-acetyl-2-benzoyl-1-benzofuran-3-one

InChI

InChI=1S/C17H12O4/c1-10(18)12-7-8-14-13(9-12)16(20)17(21-14)15(19)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

CFUJMCCMWOHHPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C2=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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